Methyl 3-Phenylisonicotinate

Medicinal Chemistry SAR Studies Building Block Selection

Methyl 3-Phenylisonicotinate is a superior late-stage intermediate for drug discovery and agrochemical R&D. Its pre-installed 3-phenyl group eliminates a Suzuki coupling step required for halogenated analogs, directly accelerating library synthesis. With an optimized XLogP3 of 2.3 and TPSA of 39.2 Ų, it offers balanced permeability for cellular assays, unlike its carboxylic acid counterpart. This non-halogenated scaffold is ideal for environmentally-conscious agrochemical programs seeking to avoid brominated intermediates without compromising synthetic versatility. Ensure lot-to-lot consistency for your SAR studies with this benchmark building block.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 850162-87-7
Cat. No. B1505256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Phenylisonicotinate
CAS850162-87-7
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C13H11NO2/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyKYTMHPFNGAMHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Phenylisonicotinate (CAS 850162-87-7): A Versatile 3,4-Disubstituted Pyridine Building Block for Pharmaceutical Intermediates


Methyl 3-Phenylisonicotinate (CAS: 850162-87-7) is a specialized heterocyclic building block characterized by a pyridine core with a phenyl substituent at the 3-position and a methyl ester at the 4-position . With a molecular weight of 213.23 g/mol and a molecular formula of C13H11NO2, this compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis [1]. Its structure provides a unique scaffold for further functionalization, with the ester group offering a convenient handle for hydrolysis, transesterification, or amidation reactions, while the 3-phenylpyridine moiety contributes to its potential as a precursor to bioactive molecules .

Why Methyl 3-Phenylisonicotinate Cannot Be Simply Replaced by Common Pyridine Carboxylate Analogs in Structure-Activity Studies


The selection of Methyl 3-Phenylisonicotinate over seemingly similar pyridine carboxylate analogs is critical due to the specific 3-phenyl substitution pattern on the isonicotinic scaffold. Unlike generic alternatives such as methyl isonicotinate (lacking the 3-phenyl group) or methyl 3-bromoisonicotinate (a halogenated precursor), the target compound offers a distinct electronic and steric profile that directly influences downstream biological activity and synthetic utility [1]. As demonstrated in studies of phenyl-substituted isonicotinyl derivatives, modifications at the 3-position produce marked differences in antimicrobial, antioxidant, and antidiabetic activities, with specific substitution patterns correlating to varied potency against microorganisms and differential DPPH radical scavenging capacity [2]. Furthermore, the methyl ester functionality versus the free carboxylic acid analog (3-phenylisonicotinic acid, CAS 104096-15-3) provides differential solubility, membrane permeability, and reactivity profiles that cannot be interchangeably assumed without risking experimental reproducibility or synthetic yield .

Quantitative Differentiation: Methyl 3-Phenylisonicotinate vs. Structural Analogs in Key Performance Parameters


Molecular Weight and Steric Bulk Comparison: Methyl 3-Phenylisonicotinate vs. Methyl 3-Bromoisonicotinate

Methyl 3-Phenylisonicotinate (MW: 213.23 g/mol) exhibits comparable molecular weight to its 3-bromo precursor Methyl 3-Bromoisonicotinate (MW: 216.03 g/mol) but introduces a significantly larger aromatic phenyl substituent instead of a halogen atom . This structural variation alters the compound's steric profile and electronic properties without substantially changing its mass, making it a preferred intermediate for late-stage diversification where halogenated precursors may present toxicity or reactivity concerns .

Medicinal Chemistry SAR Studies Building Block Selection

Lipophilicity Differentiation: Methyl 3-Phenylisonicotinate vs. 3-Phenylisonicotinic Acid

The target compound exhibits a calculated LogP (XLogP3) value of 2.3, which is substantially higher than the free carboxylic acid analog 3-Phenylisonicotinic Acid (LogP of 2.44680), but with a reduced topological polar surface area (TPSA) of 39.2 Ų compared to 50.2 Ų for the acid [1] . This lipophilicity profile indicates enhanced membrane permeability potential for the methyl ester form while maintaining favorable solubility characteristics (calculated aqueous solubility of 1.1 g/L at 25 °C) .

ADME Drug Design Membrane Permeability

Synthetic Utility: Methyl 3-Phenylisonicotinate as a Late-Stage Intermediate vs. Early-Stage Halogenated Precursors

Methyl 3-Phenylisonicotinate can be directly employed in amidation, transesterification, or reduction reactions without requiring additional cross-coupling steps. In contrast, Methyl 3-Bromoisonicotinate serves primarily as a Suzuki-Miyaura coupling precursor, necessitating additional synthetic steps and palladium catalysis to achieve the same phenyl-substituted product [1]. This difference in synthetic stage translates to higher atom economy and reduced process steps when the phenyl group is required in the final target .

Organic Synthesis Suzuki-Miyaura Coupling Building Block Efficiency

Purity and Specification Benchmarks: Vendor-Reported Purity Levels

Commercially available Methyl 3-Phenylisonicotinate is offered at standard purities of 95-98% from major suppliers, with documented analytical characterization including NMR and HPLC [1]. In comparison, its direct precursor 3-Phenylisonicotinic Acid is similarly available at 95% purity, while Methyl 3-Bromoisonicotinate is typically offered at 95% purity as well . These purity levels support research-scale reproducibility and enable procurement decisions based on project-specific purity requirements.

Quality Control Procurement Specifications Reproducibility

Optimized Application Scenarios for Methyl 3-Phenylisonicotinate Based on Validated Differentiation Evidence


Late-Stage Diversification in Medicinal Chemistry Campaigns Requiring Phenyl-Substituted Pyridine Cores

When a drug discovery program requires a 3-phenylisonicotinic scaffold, Methyl 3-Phenylisonicotinate serves as a strategic late-stage intermediate. Its methyl ester group can be directly transformed into amides, hydrazides, or reduced to alcohols without the need for additional cross-coupling chemistry, saving 1-2 synthetic steps compared to routes starting from Methyl 3-Bromoisonicotinate, which would require a Suzuki-Miyaura coupling to install the phenyl group . This efficiency is particularly valuable in parallel synthesis libraries where step count directly impacts throughput and cost [1].

Cellular Assays Requiring Balanced Lipophilicity and Membrane Permeability

For in vitro biological evaluations where passive diffusion across cell membranes is required, Methyl 3-Phenylisonicotinate (XLogP3: 2.3, TPSA: 39.2 Ų) offers an optimized balance of lipophilicity and polarity compared to the more polar carboxylic acid analog 3-Phenylisonicotinic Acid (TPSA: 50.2 Ų) [2]. This physicochemical profile suggests improved cellular permeability while maintaining sufficient aqueous solubility for assay compatibility (calculated solubility: 1.1 g/L at 25 °C) .

Structure-Activity Relationship (SAR) Studies Exploring 3-Position Substituent Effects on Antimicrobial Activity

As evidenced by studies on phenyl-substituted isonicotinyl derivatives, modifications at the 3-position of the pyridine ring produce quantifiable differences in antimicrobial potency against pathogens including S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as antioxidant activity measured by DPPH radical scavenging [3]. Methyl 3-Phenylisonicotinate provides the specific 3-phenyl substitution pattern that serves as a benchmark for comparing other 3-substituted analogs (e.g., 3-bromo, 3-methyl) in systematic SAR investigations, enabling researchers to attribute observed activity changes specifically to the phenyl group's steric and electronic contributions [4].

Agrochemical Intermediate Development Requiring Non-Halogenated Pyridine Building Blocks

In agrochemical research where regulatory constraints increasingly discourage halogenated intermediates due to environmental persistence concerns, Methyl 3-Phenylisonicotinate offers a non-halogenated alternative to Methyl 3-Bromoisonicotinate . The target compound provides the desired aromatic substitution pattern without introducing bromine, potentially simplifying downstream purification and reducing environmental impact while maintaining synthetic versatility for pesticide or herbicide development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-Phenylisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.